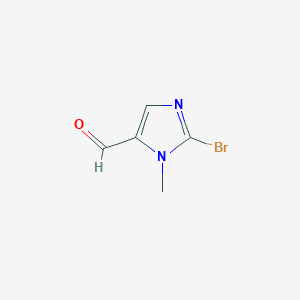
4-Hydroxy-2,5-Dimethylbenzaldehyd
Übersicht
Beschreibung
4-Hydroxy-2,5-dimethylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H10O2 and a molecular weight of 150.18 g/mol . . This compound is characterized by the presence of a hydroxyl group (-OH) and two methyl groups (-CH3) attached to a benzene ring, along with an aldehyde group (-CHO).
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2,5-dimethylbenzaldehyde has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxy-2,5-dimethylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of 4-Hydroxy-2,5-dimethylbenzyl alcohol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method includes the formylation of 2,5-dimethylphenol using formylating agents like paraformaldehyde in the presence of acidic catalysts .
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-2,5-dimethylbenzaldehyde often involves large-scale oxidation processes. These processes typically use continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with temperatures maintained around 50-70°C and the use of catalysts to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogenating agents like bromine (Br2) for halogenation.
Major Products Formed
Oxidation: 4-Hydroxy-2,5-dimethylbenzoic acid.
Reduction: 4-Hydroxy-2,5-dimethylbenzyl alcohol.
Substitution: 4-Nitro-2,5-dimethylbenzaldehyde (nitration); 4-Bromo-2,5-dimethylbenzaldehyde (halogenation).
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2,5-dimethylbenzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in microbial cells. This disruption is achieved through redox cycling, where the compound undergoes redox reactions that generate reactive oxygen species (ROS), ultimately inhibiting microbial growth . The molecular targets include enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3,5-dimethylbenzaldehyde: Similar structure with hydroxyl and methyl groups at different positions.
2,5-Dimethylbenzaldehyde: Lacks the hydroxyl group.
4-Hydroxybenzaldehyde: Lacks the methyl groups.
Uniqueness
4-Hydroxy-2,5-dimethylbenzaldehyde is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which influence its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
4-hydroxy-2,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIMLVMYIYSMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510884 | |
| Record name | 4-Hydroxy-2,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85231-15-8 | |
| Record name | 4-Hydroxy-2,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2,5-dimethyl-benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine](/img/structure/B113029.png)









